molecular formula C16H16O4 B1683825 (+)-Vestitol CAS No. 20879-05-4

(+)-Vestitol

Cat. No. B1683825
CAS RN: 20879-05-4
M. Wt: 272.29 g/mol
InChI Key: XRVFNNUXNVWYTI-LLVKDONJSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve carrying out various chemical reactions and observing the products.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Anti-Inflammatory Applications

  • Inhibition of Neutrophils Migration : Vestitol, isolated from Brazilian red propolis, showed significant inhibition of neutrophil migration in the inflammatory process. This was evident in both in vivo and in vitro studies, suggesting vestitol's potential as an anti-inflammatory agent (Franchin et al., 2016).

  • Modulation of Macrophage Function : Vestitol was found to modulate macrophage activation, driving LPS-activated macrophages into M2 phenotype, and affecting the NF-κB pathway. This indicates its potential in anti-inflammatory therapies (Bueno-Silva et al., 2020).

Antimicrobial Applications

  • Activity Against Dental Bacteria : Studies showed that vestitol has antimicrobial properties, particularly against bacteria like Streptococcus mutans, which is relevant in dental health (Freires et al., 2018).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It could include toxicity data, flammability, environmental impact, and handling precautions.


Future Directions

This could involve potential applications of the compound, areas for further research, and predictions about its future use.


For a specific compound like “(+)-Vestitol”, you would need to look up these details in scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you could use. Public databases like PubChem, ChemSpider, and Google Scholar can also be useful. Please note that this is a general approach and the specifics might vary depending on the nature of the compound.


properties

IUPAC Name

(3S)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVFNNUXNVWYTI-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943131
Record name 3-(2-Hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Vestitol

CAS RN

20879-05-4
Record name (+)-Vestitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20879-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Vestitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020879054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VESTITOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRP165YV4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,360
Citations
B Bueno-Silva, SM Alencar, H Koo… - Journal of agricultural …, 2013 - ACS Publications
The objective of this study was to evaluate anti-inflammatory and antimicrobial activities of neovestitol and vestitol isolated from Brazilian red propolis (BRP). BRP ethanolic extract (EEP)…
Number of citations: 239 pubs.acs.org
M Franchin, DF Colon, FVS Castanheira… - Journal of natural …, 2016 - ACS Publications
… Vestitol is an isoflavonoid isolated from Brazilian red propolis with potential anti-… vestitol on the modulation of neutrophil migration in the inflammatory process. Pre-treatment with vestitol …
Number of citations: 73 pubs.acs.org
MR Bonde, RL Millar, JL Ingham - Phytochemistry, 1973 - Elsevier
… graphically with authentic (+)-vestitol … (f)-vestitol and vestitol from trefoil were also similar (M + = 272, prominent fragments at m/e 150, 138, 137, 135). UV absorption spectra for vestitol, …
Number of citations: 82 www.sciencedirect.com
K Kurosawa, WD Ollis, BT Redman, IO Sutherland… - Phytochemistry, 1978 - Elsevier
… The constitutions of vestitol and vesticarpan were deduced by spectra and confirmed by … Work on the additional constituents (+)-vestitol and (+ )-vesticarpan is discussed in detail in the …
Number of citations: 52 www.sciencedirect.com
E Montalban, A Giralt, L Taing, EHS Schut… - Molecular …, 2022 - nature.com
Forebrain dopamine-sensitive (dopaminoceptive) neurons play a key role in movement, action selection, motivation, and working memory. Their activity is altered in Parkinson’s disease…
Number of citations: 12 www.nature.com
L Vestito, S Rosellini, M Mantero… - Frontiers in human …, 2014 - frontiersin.org
Transcranial direct-current stimulation (tDCS) has been suggested to improve language function in patients with post-stroke aphasia. Most studies on aphasic patients, however, were …
Number of citations: 81 www.frontiersin.org
A Masunaka, M Hyakumachi… - Microbes and …, 2011 - jstage.jst.go.jp
… of the isoflavonoid phytoalexin vestitol, a major defensive … in vestitol biosynthesis and HPLC of vestitol production in L. … The vestitol transuded from roots by T. koningi was detected …
Number of citations: 112 www.jstage.jst.go.jp
GB Russell, ORW Sutherland, RFN Hutchins… - Journal of chemical …, 1978 - Springer
… We have identified vestitol from the chloroform phase but other, … vestitol with the activity of crude extracts of fresh root indicates that the latter cannot be completely correlated with vestitol …
Number of citations: 88 link.springer.com
B Bueno-Silva, H Koo, ML Falsetta, SM Alencar… - Biofouling, 2013 - Taylor & Francis
The present study examined the influences of the neovestitol–vestitol (NV) containing fraction isolated from Brazilian red propolis on the development of biofilm and expression of …
Number of citations: 77 www.tandfonline.com
G Alessandria, R Meli, MT Infante, L Vestito… - Clinical Neurology and …, 2020 - Elsevier
Objective Moderate to severe spasticity is commonly reported in Multiple Sclerosis (MS) and its management is still a challenge. Cannabinoids were recently suggested as add-on …
Number of citations: 15 www.sciencedirect.com

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